5-Benzyloxy-d-tryptophan
Description
5-Benzyloxy-D-tryptophan is a synthetic derivative of the essential amino acid tryptophan, characterized by a benzyloxy (-OCH₂C₆H₅) group at the 5-position of the indole ring and the D-enantiomeric configuration.
Properties
Molecular Formula |
C18H18N2O3 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(2R)-2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-7-6-14(9-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22)/t16-/m1/s1 |
InChI Key |
DFGNDJBYANKHIO-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Benzyloxy-d-tryptophan can be synthesized through the hydrolysis of l-tryptophan using hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar hydrolysis reactions. The process may include additional purification steps to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Benzyloxy-d-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the benzyloxy group or other functional groups in the molecule.
Substitution: The benzyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted tryptophan derivatives .
Scientific Research Applications
Inhibition of L-Type Amino Acid Transporter (LAT1)
5-Benzyloxy-D-tryptophan has been investigated for its ability to inhibit LAT1, a transporter implicated in various diseases, including cancer. Research has shown that this compound can effectively inhibit the uptake of L-leucine in human colon carcinoma cells (HT-29) at concentrations below 100 µM, with an IC50 value of approximately 19 µM .
Table 1: LAT1 Inhibition Potency of Tryptophan Derivatives
| Compound | IC50 (µM) |
|---|---|
| This compound | 19 |
| Other Benzyloxy-Tryptophans | >100 |
The structure-activity relationship (SAR) studies indicate that while this compound exhibits some inhibitory activity, it is less potent than other known inhibitors like JPH203. This suggests that further modifications could enhance its efficacy as a LAT1 inhibitor .
Anticancer Properties
Recent studies have explored the anticancer potential of tryptophan derivatives, including this compound. In vitro experiments have demonstrated that derivatives like 5-hydroxy-L-tryptophan exhibit significant cytotoxic effects against prostate cancer cells (PC3 and DU-145), indicating a potential therapeutic role in cancer treatment . The cytotoxicity assays revealed that these compounds could reduce cell growth significantly, suggesting their utility as chemotherapeutic agents.
Table 2: Cytotoxicity Assay Results
| Compound | Cell Line | IC50 (mg/ml) |
|---|---|---|
| 5-Hydroxy-L-Tryptophan | PC3 | 95.23 |
| 5-Hydroxy-L-Tryptophan | DU-145 | 108.58 |
| L-Tryptophan | PC3 | 543.67 |
| L-Tryptophan | DU-145 | 793.12 |
The findings suggest that while traditional L-tryptophan shows lower potency, modified derivatives like this compound could be optimized for enhanced anticancer activity through structural modifications and combinatorial approaches .
Mechanism of Action
The mechanism of action of 5-benzyloxy-d-tryptophan involves its interaction with serotonin receptors in the intestine, leading to an increase in extracellular calcium ions (Ca2+). This promotes intestinal motility and other physiological effects. Additionally, the compound acts as a precursor for the biosynthesis of serotonin, influencing various biological pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 5-benzyloxy-D-tryptophan with key structurally related compounds:
Key Observations:
- Substituent Position : The 5-position benzyloxy group in this compound distinguishes it from 6- or 7-substituted indoles, which may exhibit divergent electronic effects and steric hindrance in receptor binding .
- Functional Groups : Unlike 5-HTP, which has a hydroxyl group for serotonin biosynthesis, the benzyloxy group in this compound likely serves as a protective moiety, delaying metabolic conversion .
Biological Activity
5-Benzyloxy-D-tryptophan (5-BDTrp) is a derivative of tryptophan, an essential amino acid known for its role in various biological processes, including neurotransmitter synthesis and immune response modulation. This article explores the biological activity of 5-BDTrp, focusing on its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
5-BDTrp features a benzyloxy group at the 5-position of the indole ring, which enhances its stability and binding affinity to molecular targets. The compound is primarily utilized in peptide synthesis and biochemical research applications due to its unique structural characteristics.
The mechanism of action of 5-BDTrp involves its interaction with specific enzymes and receptors. Notably, it has been studied as an inhibitor of the L-type amino acid transporter (LAT1), which plays a crucial role in the transport of neutral amino acids across cell membranes. Inhibition of LAT1 can affect cellular uptake of amino acids, influencing various metabolic pathways.
Inhibition of LAT1 Activity
A significant study evaluated the LAT1-inhibitory activity of 5-BDTrp compared to other tryptophan derivatives. The findings indicated that 5-BDTrp inhibited LAT1-mediated transport with an IC50 value of approximately 19 μM . This potency was notably lower than that of the clinical compound JPH203, which serves as a benchmark for LAT1 inhibitors . The study also highlighted that 5-BDTrp did not induce efflux of [3H]-L-leucine from preloaded HT-29 cells, confirming its status as a non-substrate for LAT1 .
Comparative Analysis with Other Derivatives
Table 1 summarizes the inhibitory effects of various benzyloxy-tryptophan derivatives on LAT1 activity:
| Compound | IC50 (μM) |
|---|---|
| 5-Benzyloxy-L-Tryptophan | 18.8 (7.3 – 48.3) |
| 5a | >100 |
| 5b | Not determined |
| 5c | Not determined |
This table illustrates that among the tested derivatives, only 5-BDTrp exhibited significant inhibitory activity against LAT1 .
Therapeutic Potential in Cancer Treatment
Research has indicated that tryptophan derivatives, including 5-BDTrp, may have potential therapeutic applications in cancer treatment due to their ability to modulate amino acid transporters involved in tumor cell metabolism. A study demonstrated that D-Tryptophan, structurally related to 5-BDTrp, suppressed growth in enteric pathogens and colitogenic pathobionts, suggesting a broader immunomodulatory role for tryptophan derivatives .
Neurotransmitter Synthesis
Tryptophan is a precursor for serotonin synthesis, which is critical for mood regulation and gastrointestinal function. Given its structural similarity to L-tryptophan, 5-BDTrp may influence serotonin pathways indirectly through competitive inhibition or modulation of transport mechanisms .
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for 5-Benzyloxy-d-tryptophan, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves benzyloxy protection of the indole hydroxyl group in tryptophan, followed by chiral resolution for the d-enantiomer. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol) and validation using HPLC with chiral columns (e.g., Chiralpak® AD-H) are critical. Purity can be confirmed via NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .
Q. How does the solubility profile of this compound influence its applicability in aqueous vs. organic reaction systems?
- Methodological Answer : Solubility testing in polar (water, DMSO) and nonpolar solvents (ethyl acetate, chloroform) should precede experimental design. For aqueous systems, use DMSO as a co-solvent (<5% v/v) to avoid precipitation. In organic phases, optimize concentration using UV-Vis spectroscopy (λmax ~280 nm for indole derivatives) .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer : Combine FT-IR (to confirm benzyloxy C-O stretch at ~1250 cm⁻¹), ¹H NMR (aromatic proton integration at δ 7.2–7.5 ppm), and circular dichroism (CD) to verify the d-configuration. Cross-validate with X-ray crystallography if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols by:
- Using isogenic cell lines to minimize genetic drift.
- Controlling for serum-free vs. serum-containing media effects on transport proteins.
- Applying dose-response curves (EC₅₀/IC₅₀) with statistical validation (ANOVA, p < 0.05) .
Q. What in vivo models are appropriate for studying the blood-brain barrier (BBB) permeability of this compound?
- Methodological Answer : Utilize transgenic zebrafish (Danio rerio) for real-time BBB imaging or murine models with intracerebral microdialysis. Quantify brain-to-plasma ratios via LC-MS/MS and compare to l-tryptophan controls. Ethical approval (IACUC) and ARRIVE guidelines are mandatory .
Q. How can computational methods predict the binding affinity of this compound to serotonin receptors?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of 5-HT₁A/₂A receptors (PDB IDs: 7E2Z, 6WGT). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference with in vitro radioligand displacement assays (³H-8-OH-DPAT for 5-HT₁A) .
Q. What strategies mitigate oxidative degradation of this compound during long-term storage?
- Methodological Answer : Store lyophilized samples at -20°C under argon atmosphere. Add antioxidants (0.1% w/v ascorbic acid) to aqueous solutions. Monitor degradation via UPLC-PDA every 3 months, tracking the emergence of 5-hydroxytryptophan byproducts (retention time shift) .
Data Analysis & Ethical Considerations
Q. How should researchers address batch-to-batch variability in pharmacological studies of this compound?
- Methodological Answer : Implement QC/QA protocols:
- Certificate of Analysis (CoA) for each batch (purity ≥98%, enantiomeric excess ≥99%).
- Include internal controls (e.g., commercial l-tryptophan) in all assays.
- Use mixed-effects models in statistical analysis to account for batch variability .
Q. What ethical frameworks apply when testing this compound in animal models of neuropsychiatric disorders?
- Methodological Answer : Adhere to the 3Rs principle (Replacement, Reduction, Refinement). Obtain ethics committee approval (e.g., NIH Animal Study Proposal). Use non-invasive biomarkers (fecal cortisol for stress) and minimize cohort sizes via power analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
